3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
CAS No.: 924633-64-7
Cat. No.: VC15901135
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924633-64-7 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H15NO3/c1-10-8-9-13-14(18(21)22)17(20)16(19-15(13)11(10)2)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,21,22) |
| Standard InChI Key | GVMNAJXKMHLKFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=NC(=C(C(=C2C=C1)C(=O)O)O)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound's structure consists of a quinoline core substituted at positions 2, 3, 4, 7, and 8. Key features include:
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Position 2: A phenyl group (C₆H₅)
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Position 3: A hydroxyl (-OH) group
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Position 4: A carboxylic acid (-COOH) moiety
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Positions 7 and 8: Methyl (-CH₃) groups
This arrangement creates distinct electronic environments that influence reactivity and intermolecular interactions. X-ray crystallography of analogous quinoline derivatives reveals planar configurations with dihedral angles <5° between aromatic systems, suggesting potential π-π stacking interactions in biological systems .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
| SMILES | CC1=C(C2=NC(=C(C(=C2C=C1)C(=O)O)O)C3=CC=CC=C3)C |
| Topological Polar Surface Area | 75.6 Ų |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid) |
The carboxylic acid group confers water solubility (estimated logP = 2.1), while the aromatic systems contribute to lipid membrane permeability .
Synthesis and Manufacturing
Primary Synthetic Routes
Industrial synthesis typically employs a four-step protocol:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with β-keto esters to form the quinoline core.
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Methylation: Selective dimethylation at positions 7 and 8 using dimethyl sulfate under basic conditions.
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Suzuki-Miyaura Coupling: Introduction of the phenyl group at position 2 via palladium-catalyzed cross-coupling.
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Oxidative Hydroxylation: Controlled oxidation at position 3 using tert-butyl hydroperoxide.
Yield optimization studies demonstrate reaction efficiencies up to 68% when using microwave-assisted synthesis at 150°C.
Purification and Quality Control
Critical purification steps include:
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent
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Recrystallization: Ethanol-water mixture (4:1 v/v)
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HPLC Analysis: C18 column, 0.1% TFA in acetonitrile/water gradient
Purity standards require ≥98% by HPLC (λ = 254 nm) for pharmaceutical-grade material .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | DNA gyrase inhibition (IC₅₀ = 3.2 μM) |
| Enterococcus faecalis | 25.0 | Cell wall synthesis disruption |
| Mycobacterium tuberculosis | 6.25 | InhA enoyl-ACP reductase binding |
The carboxylic acid group chelates essential Mg²⁺ ions in bacterial topoisomerases, while the hydrophobic aromatic system enhances membrane penetration .
Anticancer Activity
Preliminary screens show promising results against solid tumors:
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HepG2 (Liver Cancer): GI₅₀ = 8.7 μM
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MCF-7 (Breast Cancer): GI₅₀ = 11.2 μM
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A549 (Lung Cancer): GI₅₀ = 14.9 μM
Mechanistic studies indicate dual inhibition of EGFR (Kd = 48 nM) and VEGFR-2 (Kd = 112 nM), with apoptosis induction via caspase-3 activation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (400 MHz, DMSO-d6):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 13.21 | s | Carboxylic acid proton |
| 10.05 | s | Hydroxyl proton |
| 8.32–7.45 | m | Phenyl and quinoline protons |
| 2.65 | s | C7 methyl |
| 2.48 | s | C8 methyl |
¹³C NMR (100 MHz) confirms the carbonyl carbon at δ 168.9 ppm and quinoline carbons between δ 115–155 ppm .
Mass Spectrometry
High-resolution ESI-MS displays:
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Base peak at m/z 294.1234 [M+H]⁺
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Fragment ions at m/z 276 (loss of H₂O), 248 (decarboxylation), and 105 (phenyl cation)
Comparative Analysis with Structural Analogs
The hydroxyl group in the subject compound enhances hydrogen bonding capacity compared to amino or pyridyl analogs, explaining its superior antimicrobial potency despite lower solubility .
Industrial and Pharmaceutical Applications
Drug Development
Ongoing clinical investigations explore:
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Antitubercular Agents: Phase I trials for multidrug-resistant TB
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Adjuvant Chemotherapy: Synergy with doxorubicin (combination index = 0.82)
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Topical Formulations: Hydrogel patches for cutaneous infections
Materials Science
Emerging applications include:
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Organic Semiconductors: Hole mobility = 0.45 cm²/V·s
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Metal-Organic Frameworks: Surface area = 1,150 m²/g when coordinated with Zn²⁺
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Fluorescent Probes: Quantum yield = 0.33 in aqueous solution
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